molecular formula C25H17FN2O6 B302655 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid

3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No. B302655
M. Wt: 460.4 g/mol
InChI Key: GDYMLGRDHRHXGG-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid, also known as FTY720, is a synthetic sphingosine analogue that has demonstrated promising results in various scientific research applications. This compound has been extensively studied for its potential as an immunosuppressive agent, as well as its role in treating various neurological disorders.

Mechanism of Action

3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid works by binding to sphingosine-1-phosphate receptors, which are involved in various cellular processes such as cell growth and differentiation, immune cell trafficking, and vascular development. By binding to these receptors, 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid modulates immune cell function and prevents the migration of immune cells to sites of inflammation, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, reduce the number of immune cells in the blood and lymph nodes, and increase the number of regulatory T cells. Additionally, 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid has been shown to improve neurological function and reduce neuronal damage in various neurological disorders.

Advantages and Limitations for Lab Experiments

3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. Additionally, it has demonstrated potent immunosuppressive and anti-inflammatory properties, making it a useful tool for studying immune cell function and inflammation. However, 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid also has several limitations, including its high cost and potential toxicity at high doses.

Future Directions

There are several future directions for research on 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid. One area of research is the development of new analogues of 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid in various disease states and to identify new therapeutic applications for this compound. Finally, more research is needed to fully understand the potential toxic effects of 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid at high doses and to develop strategies to minimize these effects.

Synthesis Methods

3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid is synthesized through a multistep process that involves the reaction of 2-amino-2-methyl-1-propanol with 2,3,4,6-tetra-O-acetyl-D-glucopyranose, followed by the reaction with 2-bromo-1-(2-fluorophenyl)ethanone to yield the intermediate compound. The intermediate compound is then further reacted with 4-[(benzyloxy)methyl]phenol to form the final product.

Scientific Research Applications

3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid has been extensively studied for its potential as an immunosuppressive agent, particularly in the treatment of autoimmune diseases such as multiple sclerosis. It has also shown potential in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Additionally, 3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid has demonstrated anti-cancer properties and has been studied for its potential in cancer treatment.

properties

Product Name

3-({4-[(1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid

Molecular Formula

C25H17FN2O6

Molecular Weight

460.4 g/mol

IUPAC Name

3-[[4-[(E)-[1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H17FN2O6/c26-20-6-1-2-7-21(20)28-23(30)19(22(29)27-25(28)33)13-15-8-10-18(11-9-15)34-14-16-4-3-5-17(12-16)24(31)32/h1-13H,14H2,(H,31,32)(H,27,29,33)/b19-13+

InChI Key

GDYMLGRDHRHXGG-CPNJWEJPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)/C(=O)NC2=O)F

SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC(=C4)C(=O)O)C(=O)NC2=O)F

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)C(=O)NC2=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.